![molecular formula C13H12O2S B6309531 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-71-0](/img/structure/B6309531.png)
7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester
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Overview
Description
“7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester” is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . They undergo various chemical reactions, including condensation reactions .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester could potentially be used in this application.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester could potentially be used in OLED technology.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester could potentially be used in the development of new drugs with these properties.
Antibiotics Targeting Multidrug-Resistant Staphylococcus Aureus Strains
The combination of the benzo[b]thiophene nucleus with the acylhydrazone functional group is relevant in the design of bioactive molecules . This suggests that 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester could potentially be used in the development of new antibiotics targeting multidrug-resistant Staphylococcus aureus strains.
Cannabinoid Receptor Ligand
The synthesis of 2-substituted benzo[b]thiophene has been demonstrated to exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand . This suggests that 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester could potentially be used in this application.
Raw Material and Intermediate in Organic Synthesis
Benzo[b]thiophene-2-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . This suggests that 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester could potentially be used in these fields.
Mechanism of Action
Target of Action
The primary targets of “7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester” are currently unknown. This compound is a derivative of benzo[b]thiophene
Mode of Action
It’s worth noting that benzo[b]thiophene derivatives have been shown to interact with various biological targets through different mechanisms . For instance, some benzo[b]thiophene derivatives have been found to act as STING agonists .
Biochemical Pathways
Benzo[b]thiophene derivatives are known to be involved in a variety of biological processes . For example, some benzo[b]thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It’s worth noting that the solubility of a compound in various solvents can impact its bioavailability . For instance, benzo[b]thiophene-2-carboxylic acid, a related compound, is soluble in ethanol, acetone, and chloroform, but insoluble in water .
Result of Action
It’s worth noting that benzo[b]thiophene derivatives have been found to exhibit various pharmacological properties . For instance, some benzo[b]thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester”. For instance, the solubility of a compound in various solvents can impact its bioavailability . Additionally, the presence of certain enzymes or other compounds in the environment can affect the compound’s stability and activity.
properties
IUPAC Name |
methyl 7-cyclopropyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-13(14)11-7-9-3-2-4-10(8-5-6-8)12(9)16-11/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKDAASNGGGPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester |
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